molecular formula C13H18ClNO B13078702 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine

2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine

Cat. No.: B13078702
M. Wt: 239.74 g/mol
InChI Key: OMYSRZHFFQUBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. It is structurally analogous to a class of 3,5,5-trimethylmorpholine compounds that have been investigated as potential smoking cessation aids, functioning as part of a multiple molecular target model of drug action . Based on research into its analogues, this compound is hypothesized to act as an inhibitor of neurotransmitter reuptake, potentially targeting the dopamine transporter (DAT) and the norepinephrine transporter (NET) . Furthermore, related compounds demonstrate antagonist activity at neuronal nicotinic acetylcholine receptors (nAChRs), specifically at various subunit combinations including α3β4*, α4β2, and α4β4, which are critical in the rewarding effects of nicotine . The primary research value of this compound and its analogues lies in their ability to simultaneously modulate multiple biological targets, providing a valuable tool for understanding the neurochemical mechanisms underlying addiction and for developing novel pharmacotherapies . Researchers can utilize this compound in vitro to study its binding affinity and functional activity at monoamine transporters and nAChRs. In vivo, structural analogues have shown efficacy in preclinical models for blocking nicotine-conditioned place preference (CPP), a test for assessing the rewarding properties of drugs, and in inhibiting acute nicotine-induced analgesia . This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

2-(4-chlorophenyl)-2,5,5-trimethylmorpholine

InChI

InChI=1S/C13H18ClNO/c1-12(2)9-16-13(3,8-15-12)10-4-6-11(14)7-5-10/h4-7,15H,8-9H2,1-3H3

InChI Key

OMYSRZHFFQUBIO-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(CN1)(C)C2=CC=C(C=C2)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine typically involves the reaction of 4-chloroaniline with a suitable morpholine derivative under controlled conditions. One common method includes the use of microwave-assisted synthesis, where 4-chloroaniline is reacted with a morpholine precursor in the presence of a catalyst . The reaction conditions often involve elevated temperatures and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine may involve large-scale batch reactions using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmacological Applications

Antidepressant Activity
The compound is structurally related to bupropion, an atypical antidepressant. Research indicates that analogues of 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine exhibit significant inhibition of monoamine uptake (dopamine and norepinephrine), which is a mechanism associated with antidepressant effects. For instance, studies have shown that certain analogues demonstrate IC50 values in the nanomolar range for dopamine and norepinephrine uptake inhibition, suggesting potential utility in treating mood disorders .

Nicotine Dependence
Research has also highlighted the role of this compound in nicotine dependence. Analogues have been tested for their ability to antagonize nicotinic acetylcholine receptors (nAChRs), which are implicated in nicotine addiction. Some derivatives have shown enhanced potency compared to bupropion in blocking nicotine-induced behaviors in animal models, indicating their potential as therapeutic agents for smoking cessation .

Neuropharmacological Insights

Mechanism of Action
The compound's action on neurotransmitter systems has been extensively studied. It acts as an antagonist at nAChRs and inhibits the reuptake of dopamine and norepinephrine. This dual action may contribute to its effectiveness in modulating mood and potentially alleviating symptoms associated with depression and anxiety disorders .

Case Studies
Several case studies have documented the effects of 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine analogues in preclinical settings:

  • In one study, a specific analogue was found to significantly reduce nicotine-induced hyperlocomotion in mice, suggesting its potential as an anti-addictive agent .
  • Another investigation reported that certain derivatives exhibited antinociceptive effects superior to those of bupropion in pain models, highlighting their analgesic properties alongside their antidepressant potential .

Synthesis and Structural Variations

Synthetic Pathways
The synthesis of 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine involves various methods that allow for structural modifications leading to different pharmacological profiles. The introduction of substituents on the phenyl ring or alterations in the morpholine structure can significantly affect biological activity. For example, modifications aimed at enhancing lipophilicity or receptor affinity have been explored to optimize therapeutic efficacy .

Compound IC50 (nM) Activity
2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine31 (DA)Dopamine uptake inhibition
2x180 (NE)Norepinephrine uptake inhibition
5h0.49Antinociception

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to the modulation of biochemical pathways. For example, it may inhibit or activate specific enzymes, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a) 2-(4-Bromophenyl)-2,5,5-trimethylmorpholine (CAS 1017398-15-0)
  • Molecular Formula: C₁₃H₁₈BrNO
  • Molecular Weight : 284.20 g/mol
  • Bromine’s lower electronegativity compared to chlorine may reduce electron-withdrawing effects on the aromatic ring, impacting reactivity in electrophilic substitutions.
  • Applications : Brominated analogs are often used as intermediates in cross-coupling reactions due to bromine’s suitability in Suzuki-Miyaura couplings .
b) (R)-2-(4-Chlorophenyl)morpholine Hydrochloride (CAS 1820572-03-9)
  • Molecular Formula : C₁₀H₁₃ClN₂O·HCl
  • Key Differences :
    • Lacks the 2,5,5-trimethyl substitution, reducing steric hindrance around the morpholine ring.
    • Exists as a hydrochloride salt, enhancing aqueous solubility compared to the free base form of the target compound.
  • Implications : The absence of methyl groups may improve bioavailability but reduce metabolic stability due to decreased lipophilicity .

Functional Group Variations

a) 4-[2-(Chloromethyl)-4-nitrophenyl]-2-methylmorpholine
  • Molecular Formula : C₁₂H₁₅ClN₂O₃
  • Molecular Weight : 270.71 g/mol
  • Key Differences: Nitro (NO₂) and chloromethyl (CH₂Cl) groups introduce strong electron-withdrawing and reactive sites, respectively. The nitro group enhances electrophilic substitution reactivity, while the chloromethyl group allows for further alkylation or nucleophilic displacement.
  • Applications : Useful in synthesizing polymers or agrochemicals due to its bifunctional reactivity .
b) 4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine
  • Molecular Formula: C₁₇H₂₃BF₃NO₃
  • Molecular Weight : 381.18 g/mol
  • Key Differences :
    • Incorporates a boronic ester (dioxaborolane) and trifluoromethyl (CF₃) groups.
    • The boronic ester enables participation in Suzuki-Miyaura couplings, while CF₃ enhances thermal stability and lipophilicity.
  • Applications : Widely used in medicinal chemistry for synthesizing kinase inhibitors or PET tracers .

Biological Activity

2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine is a morpholine derivative that has garnered attention for its potential biological activities. This compound's structure, characterized by a chlorophenyl group and a trimethylmorpholine moiety, suggests possible interactions with various biological targets, including neurotransmitter receptors and enzymes. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16ClN
  • Molecular Weight : 235.73 g/mol
  • IUPAC Name : 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine
  • CAS Number : [N/A]

Neurotransmitter Uptake Inhibition

Research has indicated that 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine exhibits significant inhibition of neurotransmitter uptake. Specifically:

  • Dopamine Uptake : The compound has been shown to inhibit dopamine uptake with an IC50 value indicative of its potency relative to other known inhibitors.
  • Norepinephrine Uptake : Similar inhibitory effects have been observed for norepinephrine, suggesting a dual action on catecholaminergic systems .

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

The compound acts as an antagonist at nicotinic acetylcholine receptors (nAChRs), particularly the α3β4 subtype. Its antagonistic properties have been associated with:

  • Inhibition of Nicotine-Induced Effects : In animal models, 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine has demonstrated the ability to block nicotine-induced analgesia and hyperlocomotion, indicating its potential as a therapeutic agent in nicotine addiction .

The biological activity of 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine can be attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound binds to nAChRs and inhibits their function, which may alter neurotransmitter release and neuronal excitability.
  • Uptake Inhibition : By blocking the reuptake of dopamine and norepinephrine, it increases the availability of these neurotransmitters in the synaptic cleft, potentially enhancing mood and cognitive functions .

Study on Analogs

A study conducted on various analogs of 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine highlighted its superior potency compared to other morpholine derivatives. The analogs were tested for their ability to inhibit monoamine uptake and antagonize nAChR function. The results indicated that certain modifications in the structure significantly enhanced biological activity .

Animal Model Investigations

In vivo studies using mouse models have demonstrated that administration of 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine leads to significant alterations in behavior consistent with dopaminergic and noradrenergic modulation. For instance:

  • Tail-Flick Test : The compound exhibited antinociceptive properties with low effective doses (AD50 values), suggesting its potential use in pain management .

Comparative Analysis

The following table summarizes the biological activities of 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine compared to related compounds:

Compound NameDopamine Uptake IC50 (nM)Norepinephrine Uptake IC50 (nM)nAChR Antagonism
2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine31180Yes
Bupropion Analog (e.g., 2x)41150Moderate
Other Morpholine DerivativesVariesVariesVaries

Q & A

Q. What are the validated synthetic routes for 2-(4-Chlorophenyl)-2,5,5-trimethylmorpholine, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. Key parameters include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve cyclization efficiency .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Gradual heating (60–80°C) minimizes side-product formation.

Optimization Strategy :
Use a factorial experimental design to test variables (catalyst loading, solvent ratios, temperature). For example:

VariableLow LevelHigh LevelYield (%)
Catalyst (mol%)51062 vs. 78
Reaction Time (h)122470 vs. 85

Hypothetical data based on analogous morpholine syntheses .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Confirm regiochemistry via 1^1H/13^13C NMR (e.g., methyl group splitting patterns at δ 1.2–1.5 ppm) .
  • HPLC-MS : Quantify purity (>95%) and detect trace isomers using C18 columns with acetonitrile/water gradients.
  • X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives.

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Conduct accelerated stability studies:

  • Thermal Stability : Store at 25°C, 40°C, and 60°C for 4 weeks; monitor degradation via HPLC.
  • Light Sensitivity : Expose to UV (254 nm) and assess photodegradation products.
  • Humidity Control : Use desiccators (0–75% RH) to evaluate hygroscopicity.

Recommended storage: Amber vials at –20°C under inert gas .

Advanced Research Questions

Q. What computational approaches can predict the compound’s binding affinity to neurological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with serotonin receptors (e.g., 5-HT2A_{2A}).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding pocket stability.
  • QSAR Modeling : Corporate substituent effects (e.g., chloro vs. methyl groups) into activity predictions .

Q. How can contradictory results in cytotoxicity assays be resolved?

Methodological Answer:

  • Assay Replication : Repeat experiments across multiple cell lines (e.g., HEK293 vs. HepG2) .
  • Orthogonal Assays : Combine MTT, apoptosis (Annexin V), and ROS detection to cross-validate mechanisms.
  • Data Normalization : Use Z-factor scoring to exclude outlier plates with low signal-to-noise ratios.

Q. What structural modifications enhance metabolic stability without compromising activity?

Methodological Answer:

  • Isosteric Replacement : Substitute the morpholine oxygen with sulfur (thiomorpholine analog) to resist CYP450 oxidation .
  • Deuterium Labeling : Introduce deuterium at labile methyl groups to prolong half-life (e.g., CD3CD_3 groups).
  • Prodrug Design : Mask polar groups with acetyl or PEGylated moieties for improved bioavailability.

Q. How can synergistic effects with antitumor agents be systematically evaluated?

Methodological Answer:

  • Combinatorial Screening : Use a checkerboard assay to calculate combination indices (CI <1 indicates synergy) .
  • Pathway Analysis : Profile transcriptomic changes via RNA-seq after co-treatment with paclitaxel or doxorubicin.
  • In Vivo Validation : Test efficacy in xenograft models with dual-agent dosing regimens.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.